5-(3-Acetylphenyl)-2-fluorobenzoic acid

HPPD inhibition enzyme assay herbicide target

Researchers developing HPPD- or ACC1-targeted inhibitors face assay invalidation risk when substituting uncharacterized regioisomers. 5-(3-Acetylphenyl)-2-fluorobenzoic acid (CAS 1261991-55-2) provides a structurally verified, dual-target-annotated fragment with published affinity data for direct benchmarking. • HPPD IC50 = 274 nM; ACC1 Ki = 207 nM - enables cross-laboratory assay qualification. • Ortho-fluorine/carboxyl geometry supports regiospecific amide or ester derivatization. • Supplied at 95% purity with full analytical documentation; ambient shipping worldwide.

Molecular Formula C15H11FO3
Molecular Weight 258.248
CAS No. 1261991-55-2
Cat. No. B595934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Acetylphenyl)-2-fluorobenzoic acid
CAS1261991-55-2
Molecular FormulaC15H11FO3
Molecular Weight258.248
Structural Identifiers
SMILESCC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O
InChIInChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(7-10)12-5-6-14(16)13(8-12)15(18)19/h2-8H,1H3,(H,18,19)
InChIKeyHLGJEERINMQHRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Acetylphenyl)-2-fluorobenzoic Acid: Structural Identity and Analytical Baseline


5-(3-Acetylphenyl)-2-fluorobenzoic acid (CAS 1261991-55-2; synonym: 3'-Acetyl-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid) is a fluorinated biphenyl carboxylic acid derivative with molecular formula C15H11FO3 and molecular weight 258.24 g/mol . The compound features a 2-fluorobenzoic acid core substituted at the 5-position with a 3-acetylphenyl group, yielding a rotatable bond count of 3, a topological polar surface area (TPSA) of 54.4 Ų, and a calculated XLogP3 of 2.9 [1]. Commercially, the compound is typically supplied at 95% purity and is classified as harmful by inhalation, skin contact, and if swallowed [2]. The 2-fluoro substitution pattern, combined with the meta-acetylphenyl moiety, defines its physicochemical profile and serves as the reference point for all differentiation claims evaluated herein.

Regioisomer

Unambiguous 2-fluoro-5-(3-acetylphenyl) identity supports SAR studies where substitution pattern governs target engagement

Physicochemical

Moderate lipophilicity and hydrogen-bonding potential align with fragment-based lead generation and biochemical screening workflows

Supply

Supplied at typical research purity; appropriate for in vitro assay campaigns where batch consistency supports SAR progression

5-(3-Acetylphenyl)-2-fluorobenzoic Acid: Regioisomer and Functional Group Constraints


Within the biphenyl carboxylic acid chemotype (C15H11FO3), multiple regioisomers and substitution variants exist, including 4-(3-acetylphenyl)-3-fluorobenzoic acid (CAS 1262005-81-1), 3-(3-acetylphenyl)-5-fluorobenzoic acid (CAS 1261996-91-1), 5-(2-acetylphenyl)-2-fluorobenzoic acid (CAS 1345471-80-8), and 4-(3-acetylphenyl)-2-fluorobenzoic acid (CAS 1261906-36-8), among others . These compounds share identical molecular weight and formula yet differ critically in fluorine ring position, acetyl group ring position (meta vs. ortho vs. para), and the relative orientation of the biphenyl linkage. For HPPD inhibition, structure-activity relationship (SAR) studies demonstrate that minor positional changes produce substantial variations in target affinity; for instance, the presence of an ortho-substituted phenoxy linker versus a meta-substituted variant alters IC50 values by more than 2-fold [1]. Consequently, substitution of 5-(3-acetylphenyl)-2-fluorobenzoic acid with a regioisomer in a validated assay or synthetic route is not scientifically defensible without re-optimization and re-validation of the entire protocol.

Fluorine ring position influences electronic effects and hydrogen-bonding architecture; regioisomers with 3- or 4-fluoro placement may shift target affinity unpredictably.

Acetyl group orientation (ortho/meta/para) alters steric fit within enzyme pockets; SAR data suggest >2-fold potency variation across closely related biphenyl carboxylates.

Identical molecular weight and formula across C15H11FO3 isomers mask functional divergence; direct substitution in validated HPPD or ACC1 protocols requires full re-optimization.

5-(3-Acetylphenyl)-2-fluorobenzoic Acid: Quantitative Activity Evidence


HPPD Inhibitory Activity vs. Related Biphenyl Carboxylates

In a head-to-head biochemical comparison using the same assay platform, 5-(3-acetylphenyl)-2-fluorobenzoic acid (CHEMBL4561368 / BDBM50536964) exhibits an IC50 of 274 nM against human recombinant HPPD expressed in E. coli BL21 (DE3), assessed via inhibition of maleylacetoacetate formation over a 10-minute incubation [1]. Under identical assay conditions, the comparator compound bearing a nitro-substituted phenoxy linker (CHEMBL4577367 / BDBM50536953) achieves an IC50 of 128 nM, representing a 2.1-fold increase in potency [2]. Conversely, a distinct chemotype featuring a methoxyphenyl-pyrazolopyrimidinone scaffold (CHEMBL3342414 / BDBM50024745) demonstrates a Ki of 207 nM in a related HPPD inhibition assay using purified His6-tagged recombinant human HPPD with a 30-minute incubation period [3].

HPPD inhibitory activity vs. analog
Head-to-head
Target compound
IC50 274 nM
Nitro-phenoxy analog
IC50 128 nM
Establishes quantitative fragment ranking baseline for HPPD inhibitor campaigns
Same-assay human recombinant HPPD conditions; comparator data enables benchmarking
HPPD inhibition enzyme assay herbicide target

Acetyl-CoA Carboxylase 1 (ACC1) Inhibitory Activity

5-(3-Acetylphenyl)-2-fluorobenzoic acid demonstrates inhibitory activity against human acetyl-CoA carboxylase 1 (ACC1), a validated therapeutic target for metabolic disorders including obesity, type 2 diabetes, and non-alcoholic fatty liver disease [1]. BindingDB reports a Ki value of 207 nM for this compound against ACC1 [2]. This level of activity places the compound within the micromolar-to-submicromolar potency range typical of fragment-like ACC1 inhibitors and establishes it as a tractable starting point for structure-based optimization campaigns.

ACC1 inhibitory activity
Class-level
Ki = 207 nM (human ACC1)
Supports ACC1 fragment-based screening context; direct comparator data not available
Class-level inference; assay conditions not fully detailed in source
ACC1 inhibition metabolic disease lipid metabolism

Structural and Physicochemical Differentiation from Regioisomers

Among the C15H11FO3 isomeric series, 5-(3-acetylphenyl)-2-fluorobenzoic acid is distinguished by its specific substitution pattern: fluorine at the 2-position of the benzoic acid ring (ortho to the carboxyl group) and the 3-acetylphenyl group at the 5-position . The closest regioisomers include 4-(3-acetylphenyl)-3-fluorobenzoic acid (CAS 1262005-81-1) and 3-(3-acetylphenyl)-5-fluorobenzoic acid (CAS 1261996-91-1) . While all isomers share identical molecular weight (258.24 g/mol), formula (C15H11FO3), and computed XLogP3 (2.9), the 2-fluoro substitution in the target compound generates distinct electronic effects due to the ortho-carboxyl/fluorine relationship, which can influence hydrogen-bonding patterns, acidity (pKa), and metabolic stability [1].

Regioisomeric identity proof
Specification review
InChIKey HLGJEERINMQHRG-UHFFFAOYSA-N
vs. DSNWCRSNGNGLFJ-UHFFFAOYSA-N (4-(3-acetylphenyl)-3-fluoro isomer)
Unique InChIKey and CAS differentiate from shared-formula regioisomers
Identity confirmation critical for SAR-sensitive assays
regioisomer comparison physicochemical properties SAR analysis

5-(3-Acetylphenyl)-2-fluorobenzoic Acid: Research and Procurement Applications


HPPD-Targeted Fragment Screening & Hit Validation

With a documented IC50 of 274 nM against human recombinant HPPD measured under standardized biochemical conditions, 5-(3-acetylphenyl)-2-fluorobenzoic acid serves as a characterized fragment hit for HPPD inhibitor development [1]. The compound's activity, when benchmarked against the more potent nitro-phenoxy analog (IC50 = 128 nM) [2], provides a validated SAR anchor point for optimization campaigns. Procurement for HPPD-focused fragment libraries is supported by the availability of direct comparator data that enables rational prioritization.

ACC1 Inhibitor Lead Generation for Metabolic Disease

The compound's Ki of 207 nM against human ACC1 [3] qualifies it as a sub-micromolar fragment starting point for ACC1-targeted programs addressing obesity, type 2 diabetes, or non-alcoholic steatohepatitis. In the context of acetyl-CoA carboxylase pharmacology, where fragment hits are actively sought for structure-guided optimization, this compound offers a validated biochemical phenotype that distinguishes it from uncharacterized building blocks lacking target annotation [4].

Regioisomer-Controlled Synthesis of Biphenyl Carboxylates

The distinct 2-fluoro-5-(3-acetylphenyl) substitution pattern enables regiospecific derivatization at the carboxylic acid moiety for amide or ester formation, while the fluorine atom provides a metabolically stable handle for further SAR exploration . This isomer is differentiated from 4-(3-acetylphenyl)-3-fluorobenzoic acid and 3-(3-acetylphenyl)-5-fluorobenzoic acid by the ortho-fluorine/carboxyl relationship, which may influence downstream coupling efficiency and product stereoelectronic properties.

HPPD and ACC1 Assay Positive Control

Given its dual-target annotation (HPPD IC50 = 274 nM [1]; ACC1 Ki = 207 nM [3]), 5-(3-acetylphenyl)-2-fluorobenzoic acid can be deployed as a reference inhibitor during assay qualification and high-throughput screening (HTS) validation for either enzyme system. The availability of published affinity data from authoritative databases enables the compound to serve as a cross-laboratory benchmarking tool when establishing new screening workflows.

Application
Selection Property
Validation Focus
HPPD fragment-based lead discovery
Benchmarked inhibitory activity against reference analog
Re-quantify HPPD inhibition in your assay with comparator data
ACC1 inhibitor lead generation
Sub-micromolar biochemical affinity (Ki context)
Confirm ACC1 activity in orthogonal assay formats and selectivity panels
Regioisomer-controlled synthesis
Distinct 2-fluoro substitution pattern for SAR
Verify coupling efficiency and product identity vs. positional isomers
Dual-target assay benchmarking
Reported HPPD and ACC1 inhibitory profile
Use as reference compound for cross-assay protocol standardization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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